3beta,17-Dihydroxypregn-5-en-20-one 3-formate
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Overview
Description
3beta,17-Dihydroxypregn-5-en-20-one 3-formate is a steroidal compound with the molecular formula C21H32O3. It is a derivative of pregnane, a steroid nucleus, and is characterized by hydroxyl groups at the 3-beta and 17-beta positions, along with a formate ester at the 3-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,17-Dihydroxypregn-5-en-20-one 3-formate typically involves the esterification of 3beta,17-Dihydroxypregn-5-en-20-one with formic acid or formic anhydride. The reaction is usually carried out under acidic conditions to facilitate the formation of the formate ester. The process may involve the following steps:
- Dissolving 3beta,17-Dihydroxypregn-5-en-20-one in an appropriate solvent such as dichloromethane.
- Adding formic acid or formic anhydride to the solution.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures.
- Isolating the product by standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3beta,17-Dihydroxypregn-5-en-20-one 3-formate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride.
Substitution: The formate ester can be hydrolyzed to yield the parent diol compound under basic conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or methanol.
Major Products Formed
Oxidation: Formation of 3-keto,17-keto derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of 3beta,17-Dihydroxypregn-5-en-20-one.
Scientific Research Applications
3beta,17-Dihydroxypregn-5-en-20-one 3-formate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating biological pathways and its interaction with steroid receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 3beta,17-Dihydroxypregn-5-en-20-one 3-formate involves its interaction with specific molecular targets, such as steroid receptors. The compound can bind to these receptors and modulate their activity, leading to changes in gene expression and cellular responses. The hydroxyl groups and formate ester play a crucial role in its binding affinity and specificity. Additionally, the compound may influence various signaling pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3beta,17alpha-Dihydroxypregn-5-en-20-one
- 3beta,16alpha-Dihydroxypregn-5-en-20-one
- 3beta,21-Dihydroxypregn-5-en-20-one
- 3beta,17alpha,21-Trihydroxypregn-5-en-20-one
Uniqueness
3beta,17-Dihydroxypregn-5-en-20-one 3-formate is unique due to the presence of the formate ester at the 3-position, which distinguishes it from other similar compounds.
Properties
CAS No. |
20867-15-6 |
---|---|
Molecular Formula |
C22H32O4 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] formate |
InChI |
InChI=1S/C22H32O4/c1-14(24)22(25)11-8-19-17-5-4-15-12-16(26-13-23)6-9-20(15,2)18(17)7-10-21(19,22)3/h4,13,16-19,25H,5-12H2,1-3H3/t16-,17+,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
LIQRRNOQIKMVTQ-YRCTWBNTSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC=O)C)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC=O)C)C)O |
Origin of Product |
United States |
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